N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide
Overview
Description
“N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide” is a complex organic compound. It contains an iodine atom and a trifluoromethyl group attached to a pyridine ring, which is then linked to a pivalamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The iodine and trifluoromethyl groups are attached to the third and fifth carbon atoms of the pyridine ring, respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the iodine and trifluoromethyl groups, as well as the pivalamide group. The iodine atom is a good leaving group, and the trifluoromethyl group is electron-withdrawing, which could make the pyridine ring more susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine and trifluoromethyl groups could increase its molecular weight and possibly its volatility .Scientific Research Applications
Molecular Structure and Crystal Properties
The molecular structure of compounds related to N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, such as those with pivalamide, pyridin, and hydroxy-methylphenyl moieties, have been studied. These molecules are not planar and their molecular conformation is stabilized by intramolecular hydrogen bonds. In crystals, molecules are linked by various hydrogen bonds, with some groups like tert-butyl group showing disorder over multiple sites (Atalay et al., 2016).
Chemical Reactivity and Derivatives Synthesis
N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a key compound in the synthesis of various derivatives. For instance, its lithiation with tert-butyllithium in specific conditions leads to the formation of dilithium reagents, which react with electrophiles to produce substituted derivatives (Smith et al., 2013). Similarly, other related compounds demonstrate strong nucleophilic behavior, leading to the formation of diverse derivatives with potential applications in areas like antibacterial research (Al-Romaizan, 2019).
Catalytic and Coordination Chemistry
Compounds derived from N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide are used in coordination chemistry. For instance, heterometallic coordination polymers assembled from such derivatives show diverse topological features and potential applications in catalysis and sorption (Sotnik et al., 2015).
Novel Reactions and Mechanisms
The unique structure of related compounds enables novel chemical reactions. For instance, the interaction with trifluoroacetic acid leads to the formation of unexpected derivatives through intriguing mechanisms involving key intermediate steps (Flögel et al., 2004).
Complex Formation and Interaction Studies
The interaction of similar compounds with other elements like iodine has been studied, revealing complex formation and structural details, which are crucial for understanding potential pharmacological applications (Chernov'yants et al., 2011).
Future Directions
properties
IUPAC Name |
N-[3-iodo-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3IN2O/c1-10(2,3)9(18)17-8-7(15)4-6(5-16-8)11(12,13)14/h4-5H,1-3H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTWALZDQQXFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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